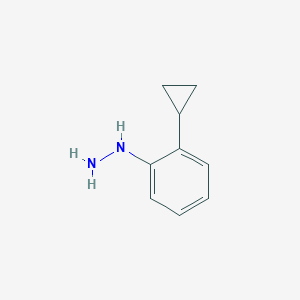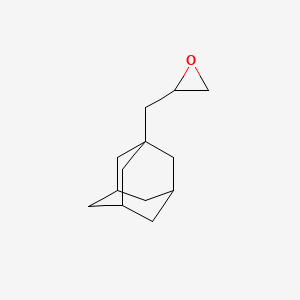
Glycidyladamantane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycidyladamantane is an organic compound that features a glycidyl group attached to an adamantane core. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its high symmetry and remarkable stability. The glycidyl group, an epoxide, imparts reactivity to the otherwise stable adamantane structure, making this compound a valuable compound in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
Glycidyladamantane can be synthesized through several methods. One common approach involves the reaction of adamantane with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the glycidyl group. The reaction typically proceeds under mild conditions, with the base facilitating the opening of the epoxide ring and its subsequent attachment to the adamantane core.
Industrial Production Methods
On an industrial scale, this compound is produced using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process often involves continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反应分析
Types of Reactions
Glycidyladamantane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: The glycidyl group can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the glycidyl group under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
Glycidyladamantane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: this compound derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: The compound is explored for its use in drug delivery systems, where the adamantane core can enhance the stability and bioavailability of therapeutic agents.
Industry: this compound is utilized in the production of high-performance materials, such as coatings, adhesives, and composites, due to its excellent thermal and chemical stability.
作用机制
The mechanism by which glycidyladamantane exerts its effects is primarily through the reactivity of the glycidyl group. The epoxide ring can undergo ring-opening reactions with various nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is harnessed in drug delivery systems, where this compound can form stable conjugates with therapeutic agents, enhancing their delivery and efficacy.
相似化合物的比较
Similar Compounds
Adamantane: The parent compound of glycidyladamantane, known for its stability and use in drug delivery systems.
Epichlorohydrin: A precursor in the synthesis of this compound, also used in the production of epoxy resins.
1,3-Dehydroadamantane: An unsaturated derivative of adamantane with high reactivity, used in the synthesis of various functionalized adamantane derivatives.
Uniqueness
This compound is unique due to the combination of the stable adamantane core and the reactive glycidyl group. This duality allows it to participate in a wide range of chemical reactions while maintaining structural integrity, making it a versatile compound in both research and industrial applications.
属性
分子式 |
C13H20O |
|---|---|
分子量 |
192.30 g/mol |
IUPAC 名称 |
2-(1-adamantylmethyl)oxirane |
InChI |
InChI=1S/C13H20O/c1-9-2-11-3-10(1)5-13(4-9,6-11)7-12-8-14-12/h9-12H,1-8H2 |
InChI 键 |
ZEGIVQUKRBNEAI-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)CC4CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



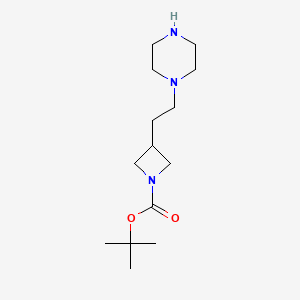
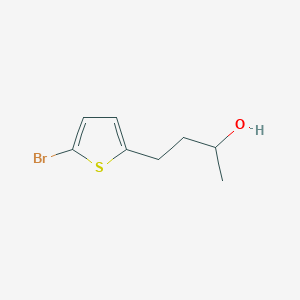
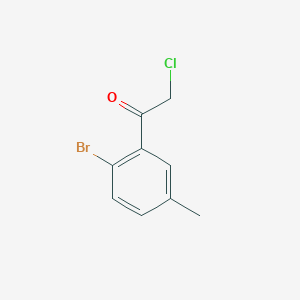
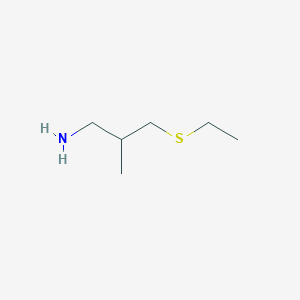
![3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine](/img/structure/B13605487.png)
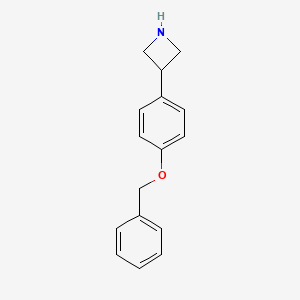
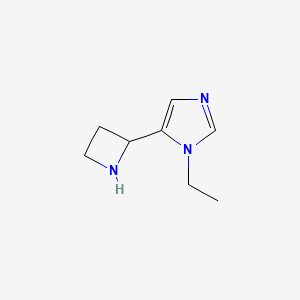
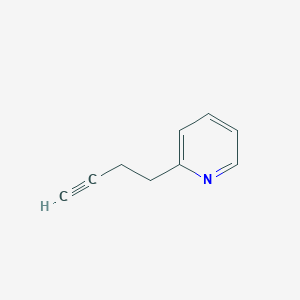
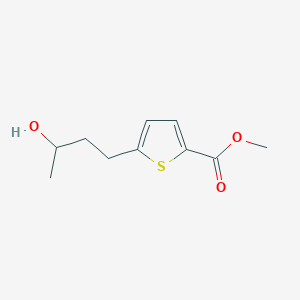
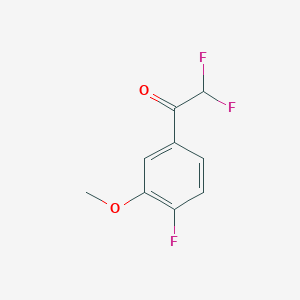
![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-ol](/img/structure/B13605517.png)
![Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate](/img/structure/B13605520.png)
